(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC15717385
Molecular Formula: C22H17N5O4
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N5O4 |
|---|---|
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | 5-methyl-2-(4-nitrophenyl)-4-[(4-phenoxyphenyl)diazenyl]-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C22H17N5O4/c1-15-21(22(28)26(25-15)17-9-11-18(12-10-17)27(29)30)24-23-16-7-13-20(14-8-16)31-19-5-3-2-4-6-19/h2-14,25H,1H3 |
| Standard InChI Key | QZHQZWCETPHZSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Introduction
Pyrazole derivatives have garnered significant attention in the pharmaceutical and chemical industries due to their diverse biological activities. These compounds are known for their potential in treating various diseases, including diabetes, cancer, and infections . Among these derivatives, (4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a compound of interest, although specific information about this compound is not readily available in the provided search results. This article will focus on the general properties of pyrazole derivatives and their potential applications, while also highlighting the importance of detailed research on specific compounds like the one mentioned.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves multicomponent reactions or condensation reactions. For example, pyrazol-3-one derivatives can be synthesized using diethylethoxymethylene malonate (DEEM) and substituted phenylhydrazines through a base-catalyzed cyclization reaction . Another approach involves the use of environmentally friendly multicomponent reactions to synthesize isoxazol-5-one and pyrazol-3-one derivatives .
Biological Activities of Pyrazole Derivatives
Pyrazole derivatives have been extensively studied for their biological activities:
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Antidiabetic Activity: Some pyrazole compounds act as agonists at PPARγ, showing potential in treating diabetes .
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Anticancer Activity: Pyrazoles have demonstrated cytotoxic effects against various human cancer cell lines .
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Antioxidant Activity: Certain pyrazole derivatives exhibit radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies are crucial in understanding how pyrazole derivatives interact with biological targets. These studies help identify key amino acid residues involved in binding interactions, which can guide the design of more potent compounds . For instance, docking studies of pyrazole compounds with PPARγ have shown interactions with residues like Ser289, Ser342, and Tyr473 .
Data Tables
Given the lack of specific data on the compound , here is a general table summarizing some biological activities of pyrazole derivatives:
| Biological Activity | Examples of Pyrazole Derivatives | Mechanism/Target |
|---|---|---|
| Antidiabetic | Pyrazole-3-one derivatives | PPARγ agonists |
| Anticancer | 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Cytotoxic effects on cancer cells |
| Antioxidant | 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Radical scavenging activity |
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